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Compound of Interest

Compound Name: Triamiphos

Cat. No.: B1681371 Get Quote

An In-depth Examination of the First Systemic Fungicide for Researchers, Scientists, and Drug

Development Professionals.

Triamiphos, scientifically known as P-(5-Amino-3-phenyl-1H-1,2,4-triazol-1-yl)-N,N,N′,N′-

tetramethylphosphonic diamide, holds a significant place in the history of crop protection as the

first commercially available systemic fungicide.[1][2] This technical guide provides a

comprehensive overview of its discovery, development, mechanism of action, and toxicological

profile, based on available scientific literature.

Discovery and History
Triamiphos was first synthesized in 1960 by Van den Bos and his colleagues.[1] Its

development marked a pivotal moment in fungicidal technology, offering a systemic action

against pathogens like powdery mildews on apples and ornamental plants.[1] Despite its

innovative nature and prominent use following its discovery, comprehensive long-term toxicity

studies were not undertaken until 1974.[1][2] Over time, Triamiphos has been superseded by

newer pesticides and was discontinued by its US manufacturer in 1998.[1] The World Health

Organization (WHO) now classifies Triamiphos as a discontinued pesticide.[1]

Chemical Properties and Synthesis
Triamiphos (Chemical Formula: C₁₂H₁₉N₆OP) is an organophosphorus compound, specifically

classified as a phosphoramide.[1]
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Synthesis
The initial synthesis of Triamiphos was described by Van den Bos et al. in 1960. The process

involves a two-step reaction.[1]

While the detailed experimental protocol from the original 1960 publication by Van den Bos et

al. is not readily available in public databases, the synthesis can be generally described as

follows:

Step 1: Formation of the Phosphoryl Chloride Adduct: The salt of 3-amino-5-phenyl-1,2,4-

triazole is added to a solution of phosphoryl chloride (POCl₃). This reaction forms an

intermediate where the triazole ring is attached to the phosphorus center.

Step 2: Amination: Gaseous dimethylamine (NH(CH₃)₂) is introduced into the reaction

mixture. The dimethylamine displaces the remaining chlorine atoms on the phosphoryl

chloride intermediate to yield Triamiphos.[1]

Caption: General workflow for the synthesis of Triamiphos.

Mechanism of Action: Acetylcholinesterase
Inhibition
The primary mechanism of action for Triamiphos, like other organophosphate pesticides, is the

inhibition of the enzyme acetylcholinesterase (AChE).

Biotransformation to an Active Metabolite
It is understood that Triamiphos itself is not the primary inhibitor of AChE. It undergoes

biotransformation, or metabolic activation, within the target organism to form an active

metabolite that is a potent AChE inhibitor. This process is common for many organophosphorus

compounds. While the exact structure of the active metabolite of Triamiphos is not detailed in

the available literature, the process generally involves oxidative desulfuration if a thiono group

(P=S) is present, or other oxidative reactions catalyzed by cytochrome P450 enzymes in the

liver.
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Caption: Mechanism of action of Triamiphos via acetylcholinesterase inhibition.

Consequences of AChE Inhibition
AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine in synaptic

clefts. By inhibiting AChE, Triamiphos's active metabolite leads to an accumulation of

acetylcholine. This results in excessive stimulation of cholinergic receptors in both the central

and peripheral nervous systems, leading to neurotoxicity and, at high doses, paralysis of

respiratory muscles and death.[1] The inhibition of AChE by organophosphates is generally

considered irreversible, and recovery of function relies on the synthesis of new enzyme.[1]

A common method to determine the inhibitory potential of a compound like Triamiphos is the

Ellman's assay.

Reagents: Acetylcholinesterase (from a source like electric eel or human recombinant),

Acetylthiocholine (substrate), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's

reagent), and a buffer solution (e.g., phosphate buffer, pH 7.4).
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Procedure: a. AChE is pre-incubated with various concentrations of the test compound (e.g.,

the active metabolite of Triamiphos) for a defined period. b. The substrate, acetylthiocholine,

is added to the mixture. c. AChE hydrolyzes acetylthiocholine to thiocholine and acetic acid.

d. The produced thiocholine reacts with DTNB to form a yellow-colored anion, 5-thio-2-

nitrobenzoate. e. The rate of color formation is measured spectrophotometrically at 412 nm.

Analysis: The inhibitory activity is calculated by comparing the rate of the reaction in the

presence of the inhibitor to the rate in a control sample without the inhibitor. This allows for

the determination of parameters like the IC₅₀ (the concentration of inhibitor that causes 50%

inhibition).

Toxicological Profile
The toxicity of Triamiphos is primarily due to its inhibition of acetylcholinesterase. Effects are

observed following exposure through dermal, respiratory, or digestive routes.[1]

Acute Toxicity
Acute toxicity studies have been conducted in rodents. A key factor in the acute toxicity is the

rate of cholinesterase inhibition; a rapid reduction of 70% can be lethal.[1]

Long-Term and Reproductive Toxicity
A long-term feeding and three-generation reproduction study in rats was conducted by

Verschuuren et al. in 1974. While the detailed methodology of this specific study is not

available in the searched archives, such studies typically involve administering the test

compound in the diet to parental (P) generation animals before and during mating, gestation,

and lactation. The offspring (F1 generation) are then selected to become parents for the F2

generation, and so on. Endpoints typically monitored include body weight, food consumption,

clinical signs of toxicity, reproductive performance (e.g., fertility, litter size), and cholinesterase

activity in blood and brain tissue of various generations.

The study found inhibitory effects on cholinesterase activity at concentrations as low as 0.5

ppm.[1] A no-effect level of 0.1 ppm was reported from short-term and long-term studies.[1] A

notable finding was a greater inhibitory effect on erythrocyte cholinesterase compared to

plasma or brain cholinesterase activity, suggesting the active metabolite does not readily cross

the blood-brain barrier.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b1681371?utm_src=pdf-body
https://www.benchchem.com/product/b1681371?utm_src=pdf-body
https://en.wikipedia.org/wiki/Triamiphos
https://en.wikipedia.org/wiki/Triamiphos
https://en.wikipedia.org/wiki/Triamiphos
https://en.wikipedia.org/wiki/Triamiphos
https://en.wikipedia.org/wiki/Triamiphos
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for Triamiphos.

Parameter Species Route Value Reference(s)

LD₅₀ Rat
Intraperitoneal

(i.p.)
15 - 18 mg/kg [1]

LD₅₀ Mouse
Intraperitoneal

(i.p.)
10 - 30 mg/kg [1]

Cholinesterase

Inhibition
Rat

Dietary (Short-

term)

Inhibition at 1

ppm
[1]

Cholinesterase

Inhibition
Rat

Dietary (Long-

term)

Inhibition at 0.5

ppm
[1]

No-Effect Level Rat Dietary 0.1 ppm [1]

Note: Specific quantitative efficacy data (e.g., EC₅₀ for fungicidal activity against powdery

mildew or LC₅₀ for insecticidal/acaricidal activity) were not available in the searched literature.

Conclusion
Triamiphos represents a foundational discovery in the development of systemic fungicides. Its

history highlights the evolution of pesticide science, from a focus on efficacy to a more

comprehensive understanding of long-term toxicity and environmental impact. While it is no

longer in commercial use, the study of its synthesis, mechanism of action, and toxicological

profile provides valuable insights for researchers and professionals in the ongoing development

of safer and more effective crop protection agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1681371?utm_src=pdf-body
https://en.wikipedia.org/wiki/Triamiphos
https://en.wikipedia.org/wiki/Triamiphos
https://en.wikipedia.org/wiki/Triamiphos
https://en.wikipedia.org/wiki/Triamiphos
https://en.wikipedia.org/wiki/Triamiphos
https://www.benchchem.com/product/b1681371?utm_src=pdf-body
https://www.benchchem.com/product/b1681371?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Triamiphos - Wikipedia [en.wikipedia.org]

2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

To cite this document: BenchChem. [The Discovery, Development, and Scientific History of
Triamiphos: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681371#discovery-and-history-of-triamiphos-
development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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